molecular formula C20H18FN3O4 B11437052 Methyl 3-(4-fluorophenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-(4-fluorophenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11437052
M. Wt: 383.4 g/mol
InChI Key: ODKQCGIWHDVYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves a multi-step process. The initial step often includes the formation of the quinazoline core, followed by the introduction of the fluorophenyl and morpholine groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-quality final products.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like dichloromethane, toluene.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • [(4-fluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine
  • [(3-bromo-4-fluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine
  • 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]morpholine

Uniqueness

Compared to similar compounds, METHYL 3-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C20H18FN3O4/c1-27-19(26)13-2-7-16-17(12-13)22-20(23-8-10-28-11-9-23)24(18(16)25)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3

InChI Key

ODKQCGIWHDVYEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCOCC3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.